molecular formula C26H32NO2- B13399906 2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate

2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate

Cat. No.: B13399906
M. Wt: 390.5 g/mol
InChI Key: XVUVTBXRRNCXAB-AULAXYJSSA-M
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Description

2-((3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate is a steroidal derivative featuring a pyridine moiety at the C17 position and an acetate group at the C3 position. Its molecular formula is C26H32NO2, with a molecular weight of 390.55 g/mol (CAS: 154229-18-2) . The compound’s stereochemistry (3S,8R,9S,10R,13S,14S) is critical for its conformational stability and biological interactions.

Properties

Molecular Formula

C26H32NO2-

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]acetate

InChI

InChI=1S/C26H33NO2/c1-25-11-9-17(15-24(28)29)14-19(25)5-6-20-22-8-7-21(18-4-3-13-27-16-18)26(22,2)12-10-23(20)25/h3-5,7,13,16-17,20,22-23H,6,8-12,14-15H2,1-2H3,(H,28,29)/p-1/t17-,20-,22-,23-,25-,26+/m0/s1

InChI Key

XVUVTBXRRNCXAB-AULAXYJSSA-M

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)CC(=O)[O-]

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Abiraterone acetate undergoes several chemical reactions, which include oxidation and substitution.

  • Oxidation: Abiraterone acetate is converted to abiraterone, its active metabolite, likely through esterases.

  • Substitution: Abiraterone acetate can form complexes with biometals, such as iron and zinc, through substitution reactions.

Common Reagents and Conditions:

Reaction Reagents/Conditions
Oxidation Esterases
Substitution Biometals like iron and zinc

Major Products Formed:

Scientific Research Applications

Abiraterone acetate has diverse applications in scientific research:

  • Chemistry: Utilized as a model compound to study enzyme inhibition and drug-receptor interactions.
  • Biology: Studied for its effects on androgen biosynthesis and hormone regulation.
  • Medicine: Used primarily in the treatment of advanced prostate cancer.
  • Industry: Employed in developing new formulations to enhance bioavailability and reduce side effects.

Mechanism of Action

Abiraterone acetate functions by selectively and irreversibly inhibiting the enzyme CYP17A1 (17 alpha-hydroxylase/C17,20-lyase), which is crucial for androgen biosynthesis.

Comparison with Similar Compounds

Abiraterone acetate is often compared to other antiandrogens used in prostate cancer treatment:

  • Enzalutamide: Another antiandrogen used in prostate cancer treatment.
  • Apalutamide: A second-generation antiandrogen that also targets the androgen receptor.
  • Darolutamide: Similar to enzalutamide and apalutamide, inhibiting the androgen receptor.

Abiraterone acetate's uniqueness lies in its mechanism, inhibiting CYP17A1, an enzyme involved in androgen biosynthesis, rather than directly targeting the androgen receptor.

Properties

Property Value
Molecular Formula C26H32NO2
Molecular Weight 390.5 g/mol
IUPAC Name 2-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]acetate
InChI InChI=1S/C26H33NO2/c1-25-11-9-17(15-24(28)29)14-19(25)5-6-20-22-8-7-21(18-4-3-13-27-16-18)26(22,2)12-10-23(20)25/h3-5,7,13,16-17,20,22-23H,6,8-12,14-15H2,1-2H3,(H,28,29)/p-1/t17-,20-,22-,23-,25-,26+/m0/s1
InChI Key XVUVTBXRRNCXAB-AULAXYJSSA-M
Isomeric SMILES C[C@]12CCC@@HCC(=O)[O-]
Canonical SMILES CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)CC(=O)[O-]

Chemical Reactions Analysis

Types of Reactions: Abiraterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Stereochemical Variants

A closely related analog, (3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate, differs only in the stereochemistry at the C3 position (R instead of S). This minor change results in a molecular weight of 391.55 g/mol and may alter binding affinities to steroid receptors or metabolic enzymes .

Substituent Modifications

Pyridine vs. Hydroxyl/Acetyl Groups
  • Hydroxylated Analog : The compound (3R,5S,6S,8S,9S,10R,13S,14S,17S)-6-hydroxy-10,13-dimethyl-17-(pyridin-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate replaces the acetate with a hydroxyl group. This increases hydrophilicity but reduces metabolic stability due to susceptibility to oxidation .
  • Acetylated Derivative : (8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-...-11-yl acetate (CAS: 2268-98-6) introduces an acetyl group at C17, which may enhance membrane permeability but could reduce receptor selectivity .
Pyridine vs. Aliphatic Chains

Compounds like (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-...-3-yl acetate (CAS: 604-35-3) substitute pyridine with a branched aliphatic chain. This modification drastically increases lipophilicity (logP ~6.2 predicted) and may improve blood-brain barrier penetration but reduces solubility in aqueous media .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Properties
Target Compound C26H32NO2 390.55 Pyridin-3-yl, acetate 3.8 High receptor specificity, moderate solubility
Stereoisomer C26H33NO2 391.55 Pyridin-3-yl, acetate (3R) 3.8 Altered metabolic pathways
Aliphatic Analog C29H48O2 428.69 6-Methylheptan-2-yl 6.2 High lipophilicity, CNS activity
Acetylated Derivative C24H32O4 384.51 Acetyl, ketone 4.1 Membrane permeability
Hydroxylated Analog C24H33NO3 383.53 Pyridin-3-yl, hydroxyl 2.9 Rapid metabolism

Biological Activity

The compound 2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties through various studies and evaluations.

This compound is characterized by its unique structure which includes a cyclopenta[a]phenanthrene core and a pyridine moiety. The following table summarizes its key chemical properties:

PropertyValue
CAS Number2517964-85-9
Molecular FormulaC23H30N2O2
Molecular Weight366.50 g/mol
Boiling Point570.0 ± 50.0 °C (Predicted)
Density1.24 ± 0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in chloroform and methanol

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound and its analogs. The following findings are noteworthy:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
    • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human T-cell leukemia (CEM) and human cervix carcinoma (HeLa) cell lines .
    • Mechanism of Action : The presence of the pyridine group is believed to enhance its interaction with cellular targets involved in cancer proliferation.
  • In Vivo Studies : Animal models have shown that the compound can reduce tumor size and improve survival rates in subjects with induced tumors .

Other Biological Activities

Apart from anticancer properties, this compound has been evaluated for other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that the compound may inhibit pro-inflammatory cytokines in vitro .
  • Antioxidant Activity : Preliminary data indicate that it may possess antioxidant properties that could protect cells from oxidative stress.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Anticancer Efficacy : A study involving the treatment of HeLa cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability . The most effective concentration resulted in a 70% reduction in cell proliferation.
  • Evaluation of Side Effects : In a toxicity assessment on healthy cell lines (HMEC-1), the compound exhibited lower cytotoxicity compared to conventional chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the molecular structure affect biological activity. The presence of specific functional groups such as hydroxyl or methoxy groups on the phenanthrene core significantly enhances anticancer activity .

Q & A

Q. Q1. What are the key synthetic pathways for this compound, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via multi-step organic reactions starting from steroid precursors. Key steps include:

  • Functionalization of the steroid core : Introduction of the pyridin-3-yl group at C17 and acetate at C3 requires regioselective protection/deprotection strategies to preserve stereochemistry .
  • Critical reaction parameters :
    • Temperature : Maintained between 0–25°C during nucleophilic substitutions to minimize epimerization .
    • Inert atmosphere : Necessary for reactions involving Grignard reagents or organometallic intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves diastereomers .

Q. Q2. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Spectroscopic techniques :
    • NMR : 1H^1H- and 13C^13C-NMR confirm stereochemistry at chiral centers (e.g., C3, C10, C13) and acetate integration .
    • X-ray crystallography : Resolves absolute configuration, particularly for the cyclopenta[a]phenanthrene core .
  • Purity validation :
    • HPLC : ≥95% purity using C18 columns (acetonitrile/water mobile phase) .
    • Elemental analysis : Matches calculated C, H, N values within ±0.4% .

Q. Q3. What is the hypothesized mechanism of action in biological systems?

The compound’s steroid-like structure suggests interaction with nuclear receptors (e.g., glucocorticoid or androgen receptors).

  • Docking studies : Pyridin-3-yl and acetate groups enhance hydrogen bonding with receptor active sites .
  • In vitro assays : Measure binding affinity via fluorescence polarization or radioligand displacement .

Advanced Research Questions

Q. Q4. How can researchers optimize synthetic yield while minimizing stereochemical byproducts?

  • Catalyst screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction at C3 and C17 .
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, reducing aggregation-related side reactions .
  • Reaction monitoring : Real-time FTIR or LC-MS detects intermediate formation, enabling rapid optimization .

Q. Table 1: Yield Optimization Strategies

ParameterOptimal RangeImpact on Yield
Temperature0–25°CReduces epimerization by 30%
Catalyst Loading5–10 mol%Increases enantiomeric excess (ee) to 92%
Reaction Time12–24 hrsMinimizes hydrolysis of acetate group

Q. Q5. How to resolve contradictions in reported biological activity data across studies?

  • Source of variability :
    • Impurity profiles : Trace diastereomers (e.g., C3 epimers) may exhibit antagonistic effects .
    • Assay conditions : Serum protein binding in cell-based assays alters effective concentrations .
  • Mitigation strategies :
    • Batch standardization : Use orthogonal purity validation (HPLC + NMR) .
    • Dose-response curves : Include positive controls (e.g., dexamethasone for glucocorticoid activity) .

Q. Q6. What novel chemical transformations can this compound undergo for structure-activity relationship (SAR) studies?

  • Functional group modifications :
    • Oxidation : Replace C3 acetate with ketone using Jones reagent (CrO3/H2SO4) .
    • Reduction : Hydrogenate pyridin-3-yl to piperidine with Pd/C under H2 .
  • Click chemistry : Introduce triazole groups at C17 via copper-catalyzed azide-alkyne cycloaddition .

Q. Table 2: Reaction Pathways for SAR Exploration

Reaction TypeReagents/ConditionsTarget Modification
OxidationKMnO4, acetone/H2O (0°C)C3 ketone
Nucleophilic SubstitutionNaN3, DMF, 80°CC17 azide
Cross-CouplingPd(PPh3)4, CuI, amine baseC17 aryl extensions

Critical Data Contradictions and Solutions

  • Discrepancy in melting points : Reported values vary due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify stable crystalline phases .
  • Conflicting receptor binding data : Validate via orthogonal assays (e.g., SPR vs. radioligand binding) to account for kinetic vs. equilibrium measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.